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Compound of Interest

Compound Name: 1,2-Benzisoxazole

Cat. No.: B1199462 Get Quote

A comprehensive overview of the history, synthesis, and profound impact of the 1,2-
benzisoxazole core in drug discovery and development.

The 1,2-benzisoxazole moiety, a bicyclic aromatic heterocycle, has carved a significant niche

in the landscape of medicinal chemistry. Its rigid structure and unique electronic properties

have made it a "privileged scaffold," a term bestowed upon molecular frameworks that can

serve as ligands for a diverse range of biological targets. This versatility has led to the

development of blockbuster drugs and a plethora of investigational agents across various

therapeutic areas. This technical guide delves into the history of 1,2-benzisoxazole, details its

synthesis, and explores its remarkable journey as a cornerstone of modern drug discovery.

A Historical Perspective: From Obscurity to a
"Privileged" Status
While the precise first synthesis of the parent 1,2-benzisoxazole is not prominently

documented in readily available historical records, its journey into the pharmaceutical limelight

began with the exploration of its derivatives. Early research into heterocyclic chemistry laid the

groundwork for the eventual recognition of its therapeutic potential. The true ascent of the 1,2-
benzisoxazole core began with the discovery and development of zonisamide, an

anticonvulsant drug.[1] The initial synthesis of zonisamide (1,2-benzisoxazole-3-

methanesulfonamide) was challenging, with poor yields, but subsequent optimization of

synthetic routes paved the way for its clinical use.[1]
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A pivotal moment in the history of 1,2-benzisoxazole was the development of risperidone, an

atypical antipsychotic. Risperidone's unique pharmacological profile, characterized by potent

antagonism of both dopamine D2 and serotonin 5-HT2A receptors, established the 1,2-
benzisoxazole scaffold as a key player in the treatment of central nervous system (CNS)

disorders.[2][3] The success of risperidone spurred further investigation into this heterocyclic

system, leading to the development of other antipsychotics like paliperidone and iloperidone,

solidifying its status as a privileged structure in drug discovery.[4]

Synthetic Methodologies: Crafting the 1,2-
Benzisoxazole Core
The construction of the 1,2-benzisoxazole ring system can be achieved through various

synthetic strategies. Traditional methods often involve the formation of the N-O bond or the C-O

bond as the key ring-closing step.

One of the classical and still widely used methods involves the cyclization of o-hydroxyaryl

oximes. A more contemporary and efficient approach for the synthesis of the parent 1,2-
benzisoxazole starts from the readily available salicylaldehyde, which undergoes a base-

catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature.

Modern synthetic organic chemistry has introduced more sophisticated methods, including

palladium-catalyzed reactions, which offer greater efficiency and functional group tolerance.

The synthesis of functionally substituted 1,2-benzisoxazoles is crucial for exploring their

structure-activity relationships (SAR) and developing new therapeutic agents.

Experimental Protocols
Synthesis of 3-Methyl-5-acetyl-1,2-benzisoxazole:

This protocol describes a common method for synthesizing a substituted 1,2-benzisoxazole
derivative.

Step 1: Oximation. 2,4-diacetylphenol is reacted with hydroxylamine hydrochloride to form 2-

oximinoacetyl-4-acetyl phenol.

Step 2: Cyclization. The resulting 2-oximinoacetyl-4-acetyl phenol (19.3 g, 0.1 M) is

dissolved in N,N-dimethylformamide (8.0 mL).
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Sodium acetate (18.0 g, 0.22 M) and acetic anhydride (21.8 mL, 0.23 M) are added to the

solution.

The reaction mixture is refluxed for 4 hours, monitoring the consumption of the starting

material by Thin Layer Chromatography (TLC).

After cooling, the reaction mixture is poured into ice-cold water.

The resulting brownish solid is filtered, dried, and collected.

Yield: 13.1 g (74.81%).

Melting Point: 112°C.

Synthesis of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide):

The synthesis of zonisamide typically starts from 1,2-benzisoxazole-3-acetic acid.

Step 1: Sulfonation. 1,2-benzisoxazole-3-acetic acid is reacted with chlorosulfonic acid to

form 1,2-benzisoxazole-3-methanesulfonic acid.

Step 2: Chlorination. The sulfonic acid intermediate is then treated with a chlorinating agent,

such as thionyl chloride, to yield 1,2-benzisoxazole-3-methanesulfonyl chloride.

Step 3: Amination. The sulfonyl chloride is subsequently reacted with an amidating agent,

like ammonia, to produce zonisamide.

Synthesis of Risperidone:

A common synthetic route to risperidone involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-
benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-

a]pyrimidin-4-one.

Step 1: Reaction Setup. In a reaction flask, 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-
benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-

pyrido[1,2-a]pyrimidin-4-one are combined.
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Step 2: Addition of Base. A solution or suspension of sodium carbonate (8.5 g in 25 ml of

water) is added to the mixture.

Step 3: Reflux. The mixture is heated to 110-120°C with stirring for 40 minutes.

Step 4: Work-up. The reaction is cooled to room temperature with continuous stirring. The

precipitated solid is filtered, washed with pure water, and dried.

Yield: 3.82 g (93.2%).

Purification: The product can be further purified by recrystallization from DMF and

isopropanol to achieve a purity of 99.5% (as determined by HPLC).

Quantitative Data: A Snapshot of Biological Activity
The 1,2-benzisoxazole scaffold has been a fertile ground for the discovery of potent bioactive

molecules. The following tables summarize some of the quantitative data reported for various

derivatives, showcasing their efficacy in different therapeutic areas.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 1,2-Benzisoxazole Derivatives

Compound IC₅₀ (nM)
Selectivity
(BChE/AChE)

Reference

1g (N-acetyl

derivative)
3 >1000

1j (Morpholino

derivative)
0.8 >1000

4-(Naphtho[1,2-

d]oxazol-2-

yl)benzene-1,3-diol

58 -

Compound 36 12.62 -

Table 2: Antimicrobial Activity of 1,2-Benzisoxazole Derivatives
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Compound/Strain MIC (µg/mL) Reference

3,6-dihydroxy-1,2-

benzisoxazole vs. A.

baumannii (MDR strain NR-

13382)

6.25

3,6-dihydroxy-1,2-

benzisoxazole vs. A.

baumannii (MDR strain L1051)

12.5

Benzonaptho and tolyl

substituted derivatives vs.

various bacteria

10-20

Chloro substituted derivatives

vs. various fungi
-

Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,2-benzisoxazole derivatives are often attributed to their interaction

with specific biological targets, leading to the modulation of key signaling pathways. The

antipsychotic action of risperidone, for instance, is a well-studied example.

Risperidone's Dual Antagonism:

Risperidone exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, acting

as an antagonist at both. The blockade of D2 receptors in the mesolimbic pathway is believed

to be responsible for its efficacy against the positive symptoms of schizophrenia.

Simultaneously, its potent 5-HT2A receptor antagonism is thought to contribute to its atypical

profile, potentially mitigating some of the extrapyramidal side effects associated with older

antipsychotics and possibly improving negative symptoms and cognitive function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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